![molecular formula C27H36N6O3S B1684426 费达替尼 CAS No. 936091-26-8](/img/structure/B1684426.png)
费达替尼
描述
Fedratinib, also known as SAR302503 and TG101348, is a tyrosine kinase inhibitor used to treat intermediate-2 and high-risk primary and secondary myelofibrosis . It is an anilinopyrimidine derivative .
Molecular Structure Analysis
Fedratinib is an oral selective inhibitor of Janus associated kinase 2 (JAK-2) and FMS-like tyrosine kinase 3 (FLT3) . The molecular formula of Fedratinib is C27H36N6O3S .
Chemical Reactions Analysis
Fedratinib acts as a competitive inhibitor of protein kinase JAK-2 . It also exerts off-target inhibitory activity against bromodomain-containing protein 4 (BRD4) .
Physical And Chemical Properties Analysis
The molecular weight of Fedratinib is 524.7 g/mol . It is rapidly absorbed and dosed once daily with an effective half-life of 41 hours .
科学研究应用
Fedratinib: A Comprehensive Analysis of Scientific Research Applications
Treatment of Myelofibrosis: Fedratinib, marketed as INREBIC®, is a selective inhibitor of the Janus kinase 2 (JAK2) and has been developed as an oral therapeutic for myelofibrosis. It was first approved in August 2019 in the United States for treating adults with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis .
Alternative to Ruxolitinib Therapy: For patients with myelofibrosis who have failed or become intolerant to ruxolitinib, Fedratinib offers an alternative treatment option. It has shown efficacy in reducing spleen volume and alleviating symptoms in patients who develop intolerance or relapsed/refractory disease after ruxolitinib treatment .
Front-Line Therapy for JAK-Inhibitor-Naïve Myelofibrosis: Fedratinib is approved not only for patients previously treated with ruxolitinib but also as a front-line therapy for JAK-inhibitor-naïve myelofibrosis patients in the United States, Canada, European Union, United Kingdom, and other regions .
Efficacy in Low-Platelet Myelofibrosis Patients: The drug has been evaluated for safety and efficacy at a dosage of 400 mg/day in patients with baseline platelet counts ranging from 50 to <100 × 10^9/L, demonstrating its applicability even in myelofibrosis patients with low platelet counts .
作用机制
Target of Action
Fedratinib primarily targets Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 . JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis . These kinases play a crucial role in the signaling pathways that control cell division and apoptosis .
Mode of Action
Fedratinib inhibits JAK2 by binding with high affinity to the substrate-binding site and with low affinity to the ATP-binding site . This inhibition of JAK2 prevents the phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which in turn prevents cell division and induces apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Fedratinib is the JAK-STAT signaling pathway . By inhibiting JAK2, Fedratinib blocks the downstream signaling of this pathway, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, Fedratinib has been shown to inhibit the interferon signaling pathway .
Pharmacokinetics
Fedratinib is rapidly absorbed, reaching maximum plasma concentration approximately 3 hours post-dose . It has been shown to reach steady state within 15 days, with a mean accumulation ratio in the range of 3- to 4-fold . The pharmacokinetic parameters of Fedratinib are minimally affected by food intake .
Result of Action
The molecular effects of Fedratinib include the inhibition of JAK2, which leads to the prevention of cell division and induction of apoptosis . At the cellular level, Fedratinib has been shown to inhibit fibroblast-to-myofibroblast transitions . In mouse models of V617F-driven myeloproliferative disease, Fedratinib blocked phosphorylation of STAT5, increased survival, and improved disease features, including reduction of white blood cell counts, hematocrit, splenomegaly, and fibrosis .
Action Environment
The efficacy of Fedratinib can be influenced by resistance to other treatments. For example, Fedratinib has been shown to overcome resistance to Ruxolitinib, another JAK inhibitor . Environmental factors such as the presence of certain mutations can also influence the action of Fedratinib . .
安全和危害
The most common adverse events (AEs) with fedratinib are grades 1–2 gastrointestinal events, which are most frequent during early treatment and decrease over time . Suspected cases of Wernicke’s encephalopathy were reported during fedratinib trials in 1% of patients; thiamine levels should be monitored before and during fedratinib treatment as medically indicated .
未来方向
属性
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXLOJCABQBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239483 | |
Record name | Fedratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4µg/mL | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis. | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fedratinib | |
CAS RN |
936091-26-8 | |
Record name | Fedratinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936091-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fedratinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fedratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fedratinib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEDRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。